Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Comprehensive Comparative Analysis of
Netarsudil: Efficacy, Safety, and Mechanisms in
Glaucoma Management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Netarsudil

CAS No.: 1254032-66-0

Cat. No.: S537027

Executive Summary

Netarsudil represents a pioneering Rho kinase inhibitor approved for reducing elevated intraocular
pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This comprehensive analysis
synthesizes evidence from multiple randomized controlled trials, meta-analyses, and systematic reviews to
evaluate netarsudil's comparative efficacy and safety profile against established glaucoma therapeutics.
The evidence demonstrates that netarsudil 0.02% once daily provides effective IOP reduction through its
unique mechanism targeting the trabecular meshwork, with efficacy comparable to timolol 0.5% twice-daily
in key patient populations. Netarsudil's distinctive safety profile features predominantly ocular adverse
events—most notably conjunctival hyperemia—but offers advantages for patients with contraindications to
systemic beta-blocker therapy. Fixed-dose combinations of netarsudil with latanoprost demonstrate
superior IOP-lowering efficacy compared to either component alone, positioning this combination as a
potent therapeutic option for patients requiring additional IOP control. The following analysis provides
detailed experimental data, mechanistic insights, and clinical context to support formulary decisions and

therapeutic positioning of netarsudil-containing interventions.

Clinical Efficacy and Intraocular Pressure Reduction
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Netarsudil's efficacy in reducing intraocular pressure has been evaluated across multiple clinical contexts,
from monotherapy to direct comparisons with established agents. The pooled evidence reveals consistent

patterns of IOP reduction across different patient populations and comparator agents.

e Netarsudil versus Timolol: In the pooled analysis of the ROCKET series trials (1-4), once-daily
netarsudil 0.02% demonstrated non-inferior IOP reduction compared to twice-daily timolol 0.5% at
all nine measured timepoints through month 3 in patients with baseline IOP <25 mm Hg. Mean treated
IOP ranged from 16.4 to 18.1 mm Hg for netarsudil versus 16.8 to 17.6 mm Hg for timolol [1]. A
2024 meta-analysis further clarified this relationship, revealing a time-dependent efficacy profile
where netarsudil showed superior IOP reduction at 4:00 pm after 2 weeks (MD = -0.56 mm Hg,
p=0.0005), while timolol demonstrated advantages at 8:00 am after 6 weeks (MD = 0.58 mm Hg,
p=0.0010) and 3 months (MD = 0.69 mm Hg, p=0.0001) [2].

e Netarsudil versus Ripasudil: In Japanese patients with POAG or OHT, netarsudil 0.02% once daily
demonstrated superior efficacy compared to ripasudil 0.4% twice daily. At Week 4, the least squares
mean of diurnal IOP was 15.96 mm Hg for netarsudil versus 17.71 mm Hg for ripasudil, with a mean
difference of -1.74 mm Hg (p<0.0001) [3] [4]. The mean reduction from baseline in diurnal IOP was

also greater with netarsudil (4.65 mm Hg versus 2.98 mm Hg) [4].

¢ Netarsudil versus Bimatoprost: A 2023 prospective randomized trial found that netarsudil 0.02%
once daily provided IOP reduction that was non-inferior to bimatoprost 0.01% over 12 weeks of
treatment. Mean IOP reduction from baseline ranged from 8.04-8.74 mm Hg for netarsudil compared

to 8.44-9.17 mm Hg for bimatoprost [5].

Table 1: Comparative Efficacy of Netarsudil-Containing Interventions

. Mean IOP Reduction (mm . Study
Treatment Regimen Comparison Results .
Hog) Duration
Netarsudil 0.02% QD 8.04-8.74 Non-inferior to 12 weeks [5]

bimatoprost

Netarsudil/Latanoprost FDC 7.2-9.2 Superior to individual 12 months
components [6][7]
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. Mean IOP Reduction (mm ) Study
Treatment Regimen Comparison Results .
Hg) Duration
Netarsudil 0.02% QD 4.65 (diurnal) Superior to ripasudil 4 weeks [4]
(2.98)
Bimatoprost 0.03%/Timolol Comparable to Most effective 3 months [6]
0.5% FDC Netarsudil/Latanoprost therapies
Netarsudil 0.02% QD 16.4-18.1 (mean treated IOP)  Non-inferior to timolol 3 months [1]
(16.8-17.6)

The fixed-dose combination of netarsudil 0.02% and latanoprost 0.005% once daily has emerged as one
of the most effective pharmacologic interventions for IOP reduction. According to a 2025 network meta-
analysis, this combination demonstrated superior efficacy at one-, two-, and six-week follow-ups in addition
to three-month follow-up, achieving the highest probability of being the most effective treatment for IOP
reduction among all evaluated interventions [6]. The combination therapy produced IOP reductions ranging
from 7.2-9.2 mm Hg from baseline, representing reductions up to 3 mm Hg greater than either component

alone [7].

Safety and Tolerability Profile

Netarsudil's safety profile differs significantly from traditional glaucoma therapies, characterized by a high

incidence of ocular adverse events but minimal systemic effects.

e Ocular Adverse Events: The most frequent ocular adverse event associated with netarsudil is
conjunctival hyperemia, occurring in 54.4% of patients in pooled ROCKET trial analysis compared
to 10.4% with timolol [1]. This hyperemia is typically mild, with 77.6% of cases graded as mild in
severity [1]. In head-to-head comparisons, conjunctival hyperemia occurred in 59.8% of netarsudil
patients versus 66.7% of ripasudil patients [4], and in 72% of netarsudil patients versus 18% of
bimatoprost patients [5]. The fixed-dose combination of netarsudil/latanoprost demonstrated an

intermediate incidence of hyperemia at 45.6% [6].
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e Other Ocular Tolerability Concerns: Beyond hyperemia, netarsudil is associated with several
distinctive ocular adverse events. Conjunctival hemorrhage occurs in approximately 9-19% of
patients [5], while corneal verticillata (whorl-like epithelial deposits) have been reported in 5-9% of
patients, though these are rarely visually significant [7]. Additional ocular adverse events include eye

pruritus (50-51%), increased lacrimation (19-28%), and instillation site pain or discomfort (12-39%)

[5].

Table 2: Comparative Safety Profiles of Glaucoma Therapeutics

Conjunctival Systemic Other Notable Discontinuation
Treatment .

Hyperemia Effects AEs Due to AEs
Netarsudil 0.02% 54.4-72% [5] Minimal systemic  Conjunctival ~5%

[1]

Netarsudil/Latanoprost
FDC

45.6% [6]

Ripasudil 0.4% 62.6-66.7% [3]

[4]
Timolol 0.5%

10.4% [1]

Bimatoprost 0.01% 15.3-18% [5]

effects [7]

Minimal systemic
effects [6]

Minimal systemic
effects

Bronchospasm,

bradycardia [8]

Periocular
pigmentation [5]

hemorrhage (9-
19%), corneal
verticillata (5-9%)
[5] [7]

Conjunctival
hemorrhage,
corneal verticillata

[6]
Blepharitis,
discontinued due

to AEs [4]

Limited ocular
AEs [1]

Pruritus (18%) [5]

(monotherapy) [5]

Not reported

Not reported

Not reported

None [5]

o Systemic Safety: A key advantage of netarsudil is its favorable systemic safety profile. Unlike
timolol and other beta-blockers which are associated with potentially serious systemic effects
including bronchospasm, bradycardia, hypotension, and arrhythmias [8], netarsudil has minimal

systemic absorption and no associated cardiac or pulmonary contraindications [7]. This makes it
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particularly suitable for patients with respiratory or cardiovascular comorbidities who may not tolerate

beta-blocker therapy.

o Treatment Discontinuation: Despite the high incidence of ocular adverse events, few patients

discontinue netarsudil due to tolerability issues. In comparative studies, approximately 5% of

patients discontinued netarsudil monotherapy due to adverse events (primarily conjunctival

hyperemia), compared to 13% for the netarsudil-bimatoprost combination and none for bimatoprost

monotherapy [5].

Mechanisms of Action and Pharmacodynamics

Netarsudil represents a first-in-class therapeutic agent with a unique triple mechanism of action that

distinguishes it from other glaucoma medications. Its pharmacodynamic effects target multiple points in

aqueous humor dynamics through complementary pathways.
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Click to download full resolution via product page
Diagram 1: Netarsudil's Triple Mechanism of Action for IOP Reduction

Netarsudil's primary mechanism involves inhibition of Rho-associated protein kinase (ROCK), which is
expressed by cells within the trabecular outflow pathway [1]. ROCK inhibition produces multiple effects on
trabecular meshwork physiology: (1) decreased actomyosin-driven cellular contractions; (2) reduced
production of fibrogenic extracellular matrix proteins; and (3) decreased cell stiffness to relax trabecular
meshwork outflow tissues [3] [4]. These changes collectively result in increased trabecular outflow

facility, addressing the primary pathological defect in open-angle glaucoma.

The second mechanism involves norepinephrine transporter (NET) inhibition, which reduces aqueous
humor production [7]. This effect complements the enhanced trabecular outflow by limiting aqueous inflow.
The third mechanism involves reduction of episcleral venous pressure [3] [1], which facilitates aqueous

drainage through the conventional pathway by decreasing downstream resistance.

This multi-mechanistic approach contrasts with other glaucoma drug classes: prostaglandin analogs
primarily increase uveoscleral outflow; beta-blockers reduce aqueous production; and carbonic anhydrase
inhibitors similarly reduce aqueous production [4]. Netarsudil's unique mechanism targeting the trabecular
meshwork makes it particularly suitable for combination therapy, as demonstrated by the enhanced efficacy
of netarsudil/latanoprost fixed-dose combination, which simultaneously targets both trabecular and

uveoscleral outflow pathways [6] [7].

Methodological Considerations in Clinical Trials

The evidence supporting netarsudil's efficacy and safety derives from rigorous clinical trials employing
standardized methodologies and outcome measures. Understanding these methodological approaches is

essential for proper interpretation of the comparative data.

e Study Designs and Populations: The key trials follow randomized, controlled, masked designs
with specific inclusion criteria focused on patients with open-angle glaucoma or ocular hypertension.
The ROCKET trials (1-4) employed double-masked designs where patients randomized to once-daily
netarsudil received placebo in the morning and active drug in the evening to maintain masking [9] [1].

These studies typically enrolled patients with untreated IOP ranging from >20 to <30 mm Hg at
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qualification visits, with washout periods of >4 weeks for patients previously using prostaglandin

analogs or beta-blockers [1].

Efficacy Endpoints: The primary efficacy endpoint in most netarsudil trials is mean IOP at multiple
timepoints (typically 8:00 am, 10:00 am, and 4:00 pm) at scheduled intervals (week 2, week 6, and
month 3) [2] [1]. This multi-timepoint approach captures diurnal IOP fluctuations and provides
comprehensive efficacy assessment. Some studies use mean diurnal IOP (average of measurements at
09:00, 11:00, and 16:00) as the primary endpoint [4]. Noninferiority margins are typically predefined
(e.g., 1.5 mm Hg upper bound of 95% CI for all timepoints) [1].

Safety Assessment: Safety evaluations employ standardized methodologies including patient reports
in response to open-ended questions, ophthalmic examinations, and systemic assessments [1]. Adverse
events are coded using the Medical Dictionary for Regulatory Activities (MedDRA), and conjunctival
hyperemia is typically graded using standardized scales such as the Efron scale [5]. These standardized

approaches enable meaningful cross-trial comparisons.
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Diagram 2: Standardized Clinical Trial Methodology for Netarsudil Studies

o Statistical Analyses: Efficacy analyses typically employ both per-protocol and intention-to-treat
approaches, with the per-protocol population serving as the primary basis for noninferiority testing [1].
Recent meta-analyses utilize frequentist network meta-analysis approaches with random-effects
models to account for between-study heterogeneity [6] [2]. These sophisticated statistical methods
enhance the robustness of comparative efficacy conclusions.

Clinical Implications and Therapeutic Positioning

The comparative efficacy and safety data for netarsudil support specific positioning within the glaucoma

treatment algorithm, with distinct considerations for different patient populations and clinical scenarios.

¢ First-line Therapy Considerations: While prostaglandin analogs remain recommended as first-line
monotherapy due to their potent IOP-lowering and favorable tolerability [4], netarsudil offers
advantages for specific patient subgroups. These include patients with contraindications to beta-
blockers due to respiratory or cardiovascular conditions [7] [8], those who cannot tolerate
prostaglandin analogs due to periocular side effects, and patients where targeting the trabecular

meshwork is particularly desired [7].

¢ Combination Therapy: The fixed-dose combination of netarsudil 0.02%/latanoprost 0.005%
represents one of the most potent topical therapies available, achieving significantly greater IOP
reduction than either component alone [6] [7]. This combination can be considered when monotherapy
provides insufficient IOP control, particularly for patients who require additional IOP lowering beyond
what prostaglandin analogs provide. The combination's once-daily desing simplifies regimens

compared to multiple-agent therapies [7].

e Special Populations: Netarsudil may offer particular benefits for patients with normal-tension

glaucoma or those with lower baseline IOP [4]. Its mechanism of reducing episcleral venous pressure
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may provide IOP-lowering effects even when baseline pressures are relatively low [7]. Additionally,
the absence of systemic effects makes netarsudil suitable for elderly patients with multiple

comorbidities who may be vulnerable to beta-blocker side effects [8].

e Practical Considerations: Real-world utilization of netarsudil faces challenges including insurance
coverage limitations and prior authorization requirements [7]. Additionally, the high incidence of
ocular adverse events requires appropriate patient education and expectation management. Physicians
should proactively discuss the likelihood of conjunctival hyperemia and other local side effects to

improve adherence and prevent unnecessary discontinuation of effective therapy [7].

Conclusion and Future Directions

Netarsudil and its fixed-dose combination with latanoprost represent valuable additions to the glaucoma
therapeutic armamentarium, offering novel mechanisms of action, effective IOP reduction, and favorable
systemic safety profiles. The evidence from multiple clinical trials and meta-analyses demonstrates that
netarsudil provides IOP-lowering efficacy comparable to established agents like timolol, with the distinctive

characteristic of primarily ocular rather than systemic adverse effects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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